1-Chloropyrrolo[1,2-c]pyrimidine
Description
The pyrrolo[1,2-c]pyrimidine (B3350400) ring system is a fused heterocyclic compound consisting of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. This arrangement results in a bicyclic aromatic structure with two nitrogen atoms, one at a bridgehead position. This core structure is a member of the larger class of pyrrolopyrimidines, which are recognized for their diverse chemical properties and significant biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloropyrrolo[1,2-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-9-4-3-6-2-1-5-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWNKKFTSPXKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659985 | |
| Record name | 1-Chloropyrrolo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918340-50-8 | |
| Record name | 1-Chloropyrrolo[1,2-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloropyrrolo 1,2 C Pyrimidine and Its Derivatives
Classic and Targeted Synthetic Routes to the Pyrrolo[1,2-c]pyrimidine (B3350400) Core
Traditional methods for constructing the pyrrolo[1,2-c]pyrimidine core have laid the groundwork for more advanced synthetic strategies. These foundational routes often involve multi-step sequences and have been refined over time to improve yields and substrate scope.
Boekelheide's Chichibabin Reaction Derivatives
The Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles, has been adapted for the synthesis of pyrrolo[1,2-c]pyrimidine precursors. wikipedia.orgyoutube.com This reaction typically involves the treatment of a pyridine (B92270) derivative with sodium amide in liquid ammonia (B1221849) to introduce an amino group at the 2-position. wikipedia.orgyoutube.com While the direct application to pyrrolo[1,2-c]pyrimidines is less common, the principles of this nucleophilic substitution on a nitrogen heterocycle are relevant. The mechanism involves the addition of the amide anion to the pyridine ring, forming a Meisenheimer-like adduct, followed by the elimination of a hydride ion to restore aromaticity. wikipedia.org The reaction's success is influenced by factors such as the basicity of the heterocyclic substrate. wikipedia.org
In a related context, the amination of diazines, which share structural similarities with pyrimidines, has been studied in detail. For instance, the reaction of 4-phenylpyrimidine (B189444) with potassium amide in liquid ammonia shows that nucleophilic attack occurs at both the C-2 and C-6 positions. wur.nl The initial C-2 adduct can isomerize to the more thermodynamically stable C-6 adduct. wur.nl This highlights the complex regioselectivity that can arise in such amination reactions.
Suzuki and Kitagawa's Isocyanoacetate/Tosylmethyl Isocyanide (TosMIC) Condensations
A significant advancement in the synthesis of the pyrrolo[1,2-c]pyrimidine skeleton involves the use of isocyanoacetate and tosylmethyl isocyanide (TosMIC). researchgate.netlookchem.com
Mamoru Suzuki and Naoto Yoneda reported a novel synthesis of methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates through the condensation of pyrrole-2-carboxaldehydes with methyl isocyanoacetate. lookchem.com This reaction is carried out in tetrahydrofuran (B95107) (THF) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. lookchem.com
Furthermore, p-toluenesulfonylmethyl isocyanide (TosMIC) has proven to be a versatile reagent for the synthesis of various heterocycles, including pyrrolo[1,2-c]pyrimidines. researchgate.netvarsal.comwikipedia.orgorganic-chemistry.org The reaction of TosMIC with pyrrole-2-carboxaldehyde in the presence of DBU in THF affords the pyrrolo[1,2-c]pyrimidine core in good yield. researchgate.net Specifically, the synthesis of 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine was achieved by reacting 5-chloropyrrole-2-carbaldehyde with TosMIC and DBU in dioxane. nih.gov
The versatility of TosMIC stems from its ability to act as a C-N=C synthon in [3+2] cycloaddition reactions. varsal.com The acidic α-carbon of TosMIC is readily deprotonated by a base, and the resulting carbanion can then react with various electrophiles. varsal.comwikipedia.org
Modern and Efficient Synthetic Strategies
In recent years, the focus has shifted towards developing more efficient, scalable, and environmentally friendly methods for the synthesis of 1-chloropyrrolo[1,2-c]pyrimidine and its analogues. These modern approaches often offer advantages in terms of reaction times, yields, and automation.
Continuous Flow Synthesis Processes
Continuous flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including the pyrrolo[1,2-c]pyrimidine scaffold. rsc.orgnih.gov This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product consistency.
1,3-Dipolar Cycloaddition Approaches Utilizing N-Ylides
The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic synthesis, providing a convergent and stereoselective route to five-membered rings. wikipedia.org The reaction between a 1,3-dipole, such as an azomethine ylide, and a dipolarophile forms the basis for constructing the pyrrole (B145914) ring of the pyrrolo[1,2-c]pyrimidine system. wikipedia.orgresearchgate.net
Azomethine ylides, which are typically generated in situ, react with various dipolarophiles to yield pyrrolidine-containing structures. nih.gov For instance, new pyrrolo[1,2-c]pyrimidines have been synthesized via the 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides, generated in situ from their corresponding cycloimmonium bromides. researchgate.net The steric environment of the starting pyrimidine (B1678525) can influence the course of the reaction, directing it towards the formation of the desired pyrrolo[1,2-c]pyrimidine. researchgate.net This methodology has been successfully applied to synthesize a variety of new pyrrolo[1,2-c]pyrimidine derivatives. researchgate.net
Ultrasound-Assisted Cycloaddition Reactions (e.g., CuAAC)
Ultrasound irradiation has gained traction as an alternative energy source for promoting chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions. cbijournal.comnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines and their fused derivatives. nih.gov
In the context of cycloaddition reactions, ultrasound can significantly accelerate the formation of the desired products. cbijournal.com For example, ultrasound-assisted 1,3-dipolar cycloaddition reactions have been used to synthesize dispirooxindolecyclo[pyrrolo[1,2-c]thiazole-6,7-thiazolidine] derivatives. cbijournal.com While not a direct synthesis of this compound, this demonstrates the potential of sonochemistry in constructing related fused heterocyclic systems. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful reaction that can be enhanced by ultrasound, offering an efficient route to 1,2,3-triazoles, which can be components of more complex heterocyclic structures. cbijournal.com The application of ultrasound in the synthesis of azasteroid derivatives through [3+2]-dipolar cycloaddition of benzo[f]quinolinium ylides has also been reported to provide higher yields and require less solvent compared to classical heating methods. mdpi.com
Specific Preparations of Halogenated Pyrrolo[1,2-c]pyrimidine Analogs
The introduction of halogen atoms onto the pyrrolo[1,2-c]pyrimidine scaffold is a key strategy for the development of new derivatives with potential applications in medicinal chemistry and material science. Halogenated heterocycles serve as versatile intermediates for further functionalization through various cross-coupling reactions. This section details specific methodologies for the synthesis of halogenated pyrrolo[1,2-c]pyrimidine analogs, focusing on the directed functionalization of pre-existing pyrrolo[1,2-c]pyrimidine scaffolds and the generation of reactive intermediates to facilitate halogenation.
Directed Functionalization of Pyrrolo[1,2-c]pyrimidine Scaffolds
The regioselective introduction of halogens onto the pyrrolo[1,2-c]pyrimidine core is highly dependent on the electronic properties of the heterocyclic system and the presence of directing groups. While direct halogenation of the unsubstituted pyrrolo[1,2-c]pyrimidine is not extensively documented, studies on related pyrrolopyrimidine isomers and substituted analogs provide significant insights into the probable outcomes of such reactions.
Electrophilic aromatic substitution is a common method for the halogenation of electron-rich heterocyclic systems. The pyrrole moiety of the pyrrolo[1,2-c]pyrimidine ring is expected to be more susceptible to electrophilic attack than the pyrimidine ring. Research on the functionalization of the pyrrolo[1,2-c]pyrimidine core has noted the occurrence of a "halogen dance" phenomenon, suggesting the potential for halogen migration on these medicinally relevant structures. researchgate.net
In analogous systems like pyrrolo[2,3-d]pyrimidines, electrophilic halogenation using N-halosuccinimides (NXS) has been successfully employed. For instance, the C-3 position of the pyrrole ring in tricyclic pyrrolo[2,3-d]pyrimidinones has been halogenated using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). mdpi.com This suggests that the C1 and C3 positions of the pyrrolo[1,2-c]pyrimidine scaffold are likely targets for electrophilic halogenation.
The synthesis of a 7-chloro-substituted pyrrolo[1,2-c]pyrimidine has been achieved, not by direct halogenation of the heterocycle, but by utilizing a chlorinated starting material, 5-chloropyrrole-2-carbaldehyde, in a cyclization reaction. This highlights an alternative strategy where the halogen is incorporated prior to the formation of the bicyclic system.
Furthermore, the presence of activating or deactivating groups on the pyrrolo[1,2-c]pyrimidine ring would be expected to direct the site of halogenation. Electron-donating groups would likely enhance the reactivity of the pyrrole ring towards electrophilic attack, while electron-withdrawing groups could decrease its reactivity and potentially direct the substitution to other available positions.
The following table summarizes the halogenation of a related tricyclic pyrrolo[2,3-d]pyrimidine system, which serves as a model for the potential directed functionalization of the pyrrolo[1,2-c]pyrimidine scaffold.
Table 1: Electrophilic Halogenation of Tricyclic Pyrrolo[2,3-d]pyrimidinone Analogs mdpi.com
| Starting Material | Halogenating Agent | Product | Yield (%) |
|---|---|---|---|
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | NCS | 3-Chloro-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | - |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | NBS | 3-Bromo-2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | - |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | NIS | 2-(4-Chlorophenyl)-3-iodo-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | - |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | NCS | 2-(4-Bromophenyl)-3-chloro-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | 60 |
Generation of Reactive Intermediates for Halogenation
The successful halogenation of the pyrrolo[1,2-c]pyrimidine scaffold often relies on the in-situ generation of reactive halogenating species. These can be broadly categorized into electrophilic halogen sources and radical halogen species.
Electrophilic Halogenation:
As mentioned, N-halosuccinimides are common reagents for generating an electrophilic halogen species ("X+"). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich pyrrole ring attacks the positively polarized halogen atom of the NXS reagent. mdpi.com
Another approach involves the use of potassium halide salts in combination with an oxidizing agent. For instance, a one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines has been developed using sodium halides (NaX) and potassium persulfate (K₂S₂O₈). In this case, the persulfate oxidizes the halide salt to generate the active electrophilic halogenating species in situ. nih.gov This method offers a mild and environmentally friendly alternative to using molecular halogens.
Radical Halogenation:
Free-radical halogenation presents another potential route, particularly for substitution on alkyl side chains if present, or under specific conditions, on the aromatic ring. This method typically involves three steps: initiation, propagation, and termination. wikipedia.org Initiation is often achieved using UV light or a radical initiator to generate halogen radicals (X•) from a molecular halogen (X₂). wikipedia.org
In the propagation step, the halogen radical abstracts a hydrogen atom from the substrate to form a substrate radical, which then reacts with a molecule of the halogen to yield the halogenated product and another halogen radical, thus continuing the chain reaction. wikipedia.org While generally less selective than electrophilic halogenation for aromatic systems, the regioselectivity can be influenced by the stability of the resulting radical intermediate. For the pyrrolo[1,2-c]pyrimidine scaffold, this could be a viable method for introducing halogens at specific positions, depending on the reaction conditions and the stability of the potential radical intermediates.
The following table provides examples of reagents used to generate reactive intermediates for the halogenation of related heterocyclic systems.
Table 2: Reagents for Generating Reactive Halogenating Intermediates
| Heterocyclic System | Reagent System | Type of Halogenation | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | N-Halosuccinimides (NCS, NBS, NIS) | Electrophilic | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | NaX / K₂S₂O₈ | Electrophilic | nih.gov |
| Alkanes/Alkyl-aromatics | Cl₂ / UV light | Radical | wikipedia.org |
| Toluene | HBr / H₂O₂ / Incandescent light | Radical | wikipedia.org |
Reactivity and Functionalization of 1 Chloropyrrolo 1,2 C Pyrimidine
Nucleophilic Substitution Reactions at the Chlorine Atom
The chlorine atom at the C1 position of the pyrrolo[1,2-c]pyrimidine (B3350400) ring system is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the fused pyrimidine (B1678525) ring, which activates the C1 position towards attack by nucleophiles.
A range of nucleophiles, including amines, can displace the chloride ion. For instance, the reaction of chloropyrimidines with amines is a well-established method for the synthesis of aminopyrimidine derivatives. arkat-usa.org Studies on related chloropyrimidine systems have shown that these reactions can be influenced by factors such as the nature of the amine, the presence of activating or deactivating groups on the pyrimidine ring, and the reaction conditions. arkat-usa.org In some cases, acid catalysis can promote the amination of less reactive chloropyrimidines. arkat-usa.orgpreprints.org
The relative reactivity of different positions on the pyrimidine ring towards nucleophilic attack is a key consideration. In many pyrimidine systems, the C4 position is more reactive than the C2 position towards nucleophilic substitution. stackexchange.com This preference is often explained by the greater stabilization of the Meisenheimer intermediate formed during attack at C4. stackexchange.com
Electrophilic Aromatic Substitution (SEAr) on the Pyrrolo[1,2-c]pyrimidine Core
The pyrrolo[1,2-c]pyrimidine core can undergo electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of various functional groups onto the heterocyclic ring system. The regioselectivity of these reactions is a critical aspect, governed by the electronic properties of the bicyclic system.
Regioselectivity at C5 and C7 Positions
In the context of electrophilic substitution on the pyrrole (B145914) ring of related pyrrolopyrimidine systems, the C5 and C7 positions are often the most reactive sites. For instance, in the electrophilic aromatic halogenation of tricyclic pyrrolo[2,3-d]pyrimidine systems, carbon-halogen bond formation occurs at the C3 position of the pyrrole ring, which corresponds to the C5 or C7 position in the broader context of the pyrrolo[1,2-c]pyrimidine scaffold. mdpi.com
The inherent reactivity of pyrrole itself towards electrophiles shows a preference for the C2 (alpha) position over the C3 (beta) position under kinetic control, leading to a more thermodynamically stable product upon substitution at C2. youtube.com This principle can be extended to the pyrrolo[1,2-c]pyrimidine system, where the electronic influence of the fused pyrimidine ring will modulate the reactivity of the pyrrole portion of the molecule.
Influence of Substituents on Reactivity
The presence of substituents on the pyrrolo[1,2-c]pyrimidine core can significantly influence the rate and regioselectivity of electrophilic aromatic substitution reactions. Electron-donating groups are expected to activate the ring towards electrophilic attack, while electron-withdrawing groups will have a deactivating effect.
For example, in the synthesis of pyrrolo[1,2-c]pyrimidines, the functionalization of the core via subsequent SEAr reactions has been studied, revealing insights into the electronic effects of the existing substituents. researchgate.net The chlorine atom at the 1-position, being an electron-withdrawing group, is expected to deactivate the pyrimidine ring towards electrophilic attack, thereby favoring substitution on the more electron-rich pyrrole ring.
Metal-Catalyzed Cross-Coupling Reactions for Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrrolo[1,2-c]pyrimidines. dntb.gov.uaresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions, providing a versatile strategy for the synthesis of a wide array of derivatives.
The chlorine atom at the 1-position of 1-chloropyrrolo[1,2-c]pyrimidine serves as an excellent handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. dntb.gov.uaresearchgate.netresearchgate.net For instance, the Suzuki-Miyaura coupling of chloropyrimidines with boronic acids is a widely used method for the introduction of aryl and heteroaryl substituents. researchgate.net Similarly, the Sonogashira coupling with terminal alkynes and the Buchwald-Hartwig amination with amines provide access to alkynyl and amino-substituted pyrrolo[1,2-c]pyrimidines, respectively. researchgate.netresearchgate.net
The regioselectivity of these cross-coupling reactions is often high, with the reaction occurring selectively at the carbon-chlorine bond. This allows for the precise modification of the 1-position without affecting other parts of the molecule.
Directed Lithiation and Subsequent Derivatization
Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.net
In the context of pyrrolo[1,2-c]pyrimidines, a directing group on the ring can guide the lithiation to a specific adjacent position. For example, studies on the directed lithiation of protected 4-chloropyrrolo[2,3-d]pyrimidine have demonstrated that a SEM-protecting group on the pyrrole nitrogen can direct lithiation to the C6 position. mdpi.comnih.gov This lithiated species can then react with various aldehydes and ketones to afford the corresponding alcohol derivatives in good yields. nih.gov The use of additives like bis(2-dimethylaminoethyl)ether has been shown to improve the efficiency of these reactions. nih.gov
While direct studies on this compound are limited, the principles of directed lithiation can be applied. A suitable directing group could potentially facilitate lithiation at the C7 position, allowing for subsequent derivatization at this site.
Mechanistic Studies of Rearrangements: The 'Halogen Dance' Phenomenon
The "halogen dance" is a fascinating rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. wikipedia.org This phenomenon, also known as halogen scrambling or migration, is driven by thermodynamics and proceeds through a series of deprotonation and halogenation steps. wikipedia.orgwhiterose.ac.uk
While the halogen dance is well-documented for various heterocyclic systems, including pyridines and thiophenes, its occurrence in the pyrrolo[1,2-c]pyrimidine system has also been noted. researchgate.netwikipedia.orgclockss.org The reaction typically begins with deprotonation of the ring by a strong base, such as lithium diisopropylamide (LDA), to form an anionic intermediate. This anion can then abstract a halogen from another molecule or from a different position on the same molecule, leading to the migration of the halogen.
Spectroscopic and Structural Characterization of 1 Chloropyrrolo 1,2 C Pyrimidine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following sections detail the proton and carbon NMR data for an analog of 1-chloropyrrolo[1,2-c]pyrimidine.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, a key analog, was recorded in CDCl₃ at 500 MHz. nih.gov The observed chemical shifts (δ) in parts per million (ppm) provide information about the electronic environment of the protons in the molecule.
The spectrum shows distinct signals for the protons of the pyrrolo[1,2-c]pyrimidine (B3350400) core and the tosyl group. nih.gov A singlet at 8.77 ppm is assigned to one of the pyrimidine (B1678525) protons, while a doublet at 8.24 ppm (J = 1 Hz) corresponds to another. The pyrrole (B145914) ring protons appear as doublets at 6.92 ppm (J = 4 Hz) and 6.84 ppm (J = 4 Hz). The aromatic protons of the tosyl group are observed as doublets at 7.95 ppm (J = 8 Hz) and 7.33 ppm (J = 8 Hz). A singlet at 2.42 ppm corresponds to the methyl protons of the tosyl group. nih.gov
Table 1: ¹H-NMR Spectroscopic Data for 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.77 | s | Pyrimidine H | |
| 8.24 | d | 1 | Pyrimidine H |
| 7.95 | d | 8 | Tosyl H |
| 7.33 | d | 8 | Tosyl H |
| 6.92 | d | 4 | Pyrrole H |
| 6.84 | d | 4 | Pyrrole H |
| 2.42 | s | Methyl H |
Carbon Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum of 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine provides detailed information about the carbon framework of the molecule. The spectrum, recorded in CDCl₃ at 500 MHz, reveals the chemical shifts of each carbon atom. nih.gov
The carbon signals for the pyrrolo[1,2-c]pyrimidine core and the tosyl group are well-resolved. The chemical shifts for the carbon atoms of the heterocyclic system and the substituent are presented in the table below. nih.gov
Table 2: ¹³C-NMR Spectroscopic Data for 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine nih.gov
| Chemical Shift (δ, ppm) | Assignment |
| 144.8 | Quaternary C (Tosyl) |
| 141.2 | Quaternary C (Pyrimidine) |
| 136.4 | Quaternary C (Tosyl) |
| 135.9 | CH (Pyrimidine) |
| 130.0 | CH (Tosyl) |
| 129.60 | CH (Tosyl) |
| 128.9 | Quaternary C (Pyrrole) |
| 116.9 | CH (Pyrrole) |
| 115.0 | CH (Pyrrole) |
| 110.7 | Quaternary C (Pyrimidine) |
| 106.2 | Quaternary C (Pyrrole) |
| 21.8 | CH₃ (Tosyl) |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data for 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine has been reported. The calculated m/z for C₁₄H₁₂N₂O₂SCl is 307.0308, and the found value is 307.0303, which confirms the molecular formula of this analog. nih.gov
For the parent compound, this compound (C₇H₅ClN₂), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be expected, which is characteristic for compounds containing one chlorine atom.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of pyrrolo[1,2-c]pyrimidine derivatives is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic heterocyclic system. The exact position and intensity of these bands would be influenced by the nature and position of substituents on the ring system. For this compound, the chloro substituent is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound due to its electron-donating effect through resonance and electron-withdrawing inductive effect.
X-ray Crystallography for Solid-State Molecular Architecture
The solid-state molecular architecture of 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine has been determined by single-crystal X-ray diffraction, which is noted as the first reported crystal structure of a pyrrolo[1,2-c]pyrimidine derivative. nih.gov
The analysis reveals that the pyrrolo[1,2-c]pyrimidine ring system is essentially planar, with a root-mean-square deviation of 0.008 Å. The dihedral angle between this heterocyclic ring system and the benzene (B151609) ring of the tosyl group is 80.2(9)°. nih.gov In the crystal, molecules form inversion dimers through pairs of C-H···O interactions. Furthermore, the crystal packing is consolidated by several aromatic π-π stacking interactions between the pyrrolo[1,2-c]pyrimidine rings, as well as between the pyrrole and pyrimidine moieties separately, with the shortest centroid-centroid separation being 3.5758(14) Å. nih.gov
Table 3: Crystal Data and Structure Refinement for 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine nih.gov
| Parameter | Value |
| Empirical formula | C₁₄H₁₁ClN₂O₂S |
| Formula weight | 306.77 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.9339 (4) |
| b (Å) | 14.5073 (5) |
| c (Å) | 8.8475 (3) |
| β (°) | 108.693 (1) |
| Volume (ų) | 1329.13 (8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.533 |
Analysis of Dihedral Angles and Ring System Planarity
The planarity of the fused pyrrolo[1,2-c]pyrimidine ring system is a key feature of its structure. X-ray crystallographic studies on analogs provide precise data regarding the near-flat nature of this bicyclic system. For instance, in the analog 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, the entire pyrrolo[1,2-c]pyrimidine ring system is remarkably planar, with a root-mean-square (r.m.s.) deviation of just 0.008 Å. iucr.orgresearchgate.net This indicates that the atoms of the fused five- and six-membered rings lie essentially in the same plane.
In substituted analogs, the dihedral angle between the pyrrolo[1,2-c]pyrimidine ring system and its substituents is a critical parameter. In the case of 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, the benzene ring of the tosyl group is significantly twisted out of the plane of the heterocyclic system. The dihedral angle between the pyrrolo[1,2-c]pyrimidine ring system and the benzene ring is 80.2 (9)°. nih.goviucr.orgresearchgate.net This 'open-book' conformation is typical for diaryl sulfones. nih.gov
A similar, though isomeric, system, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, also exhibits a high degree of planarity, with the pyrrole and pyrimidine rings being inclined to one another by only 0.79 (15)°. researchgate.netnih.gov
Table 1: Dihedral Angles and Planarity Data for Pyrrolo[1,2-c]pyrimidine Analogs
| Compound | Ring System | r.m.s. Deviation (Å) | Dihedral Angle with Substituent (°) | Reference |
| 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine | Pyrrolo[1,2-c]pyrimidine | 0.008 | 80.2 (9) (with benzene ring) | nih.goviucr.orgresearchgate.net |
| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | - | 0.79 (15) (between pyrrole and pyrimidine rings) | researchgate.netnih.gov |
Exploration of Intermolecular Interactions (e.g., π-π Stacking, C-H···O Interactions)
The crystal packing of pyrrolo[1,2-c]pyrimidine analogs is stabilized by a network of intermolecular interactions, including C-H···O interactions and π-π stacking. These non-covalent interactions are fundamental in determining the supramolecular architecture of these compounds in the solid state.
In the crystal structure of 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, inversion dimers are formed, linked by pairs of C-H···O interactions, which generate R²₂(16) ring motifs. nih.goviucr.orgiucr.org These interactions involve hydrogen atoms from the aromatic rings and the oxygen atoms of the sulfonyl group.
Furthermore, several aromatic π-π stacking interactions play a crucial role in consolidating the crystal packing. nih.goviucr.org These interactions occur between the pyrrolo[1,2-c]pyrimidine rings of adjacent molecules, as well as between the individual pyrrole and pyrimidine rings. nih.goviucr.org The shortest centroid-centroid separation observed for these interactions is 3.5758 (14) Å. iucr.orgresearchgate.net
Table 2: Intermolecular Interaction Data for 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine
| Interaction Type | Description | Geometric Parameters | Reference |
| C-H···O | Forms inversion dimers creating R²₂(16) loops | - | nih.goviucr.orgiucr.org |
| π-π Stacking | Between pyrrolo[1,2-c]pyrimidine rings and between individual pyrrole and pyrimidine rings | Shortest centroid-centroid distance: 3.5758 (14) Å | iucr.orgresearchgate.net |
In the related isomeric system, 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, the crystal structure is stabilized by pairs of N-H···N hydrogen bonds, forming inversion dimers. These dimers are further linked by C-H···N interactions, creating a two-dimensional network. researchgate.netnih.gov
Computational and Theoretical Studies on 1 Chloropyrrolo 1,2 C Pyrimidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of heterocyclic compounds. For analogs such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, DFT calculations at the BLYP level have been employed to analyze its electronic structure. These studies have successfully established the covalent nature of the N-C and C-C bonds within the pyrrolopyrimidine framework.
A key aspect of these DFT studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and reactivity. For 4-chloro-1H-pyrrolo[2,3-b]pyridine, a large HOMO-LUMO energy gap of 3.59 eV was calculated, suggesting high kinetic stability. Similar calculations for imidazo[1,2-a]pyrimidine (B1208166) derivatives have also utilized DFT at the B3LYP/6–31G(d,p) level to determine the energies of frontier molecular orbitals.
The molecular electrostatic potential (MEP) is another valuable descriptor derived from DFT calculations, which helps in predicting the sites for electrophilic and nucleophilic attack. For various pyrrolo[2,3-d]pyrimidine derivatives, MEP analysis has been crucial in understanding their interaction with biological targets.
Table 1: Frontier Orbital Energies for a Related Pyrrolopyrimidine Analog
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|
Data for 1-chloropyrrolo[1,2-c]pyrimidine is not available in the reviewed literature. The table presents data for a closely related analog.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for modeling the electronic absorption spectra of molecules. While specific TD-DFT studies on this compound were not found, research on related systems demonstrates the utility of this approach. For instance, in the study of tetrapyrazinoporphyrazine and its derivatives, TD-DFT calculations have been used to interpret the composition of excited states that give rise to absorption bands in their electronic spectra. The calculations help in understanding the nature of electronic transitions, such as the Q-band, which primarily involves transitions between the frontier π-orbitals. These theoretical spectra can be correlated with experimentally obtained UV-Vis spectra to validate the computational model and gain deeper insights into the electronic structure.
Investigation of Molecular Geometries and Energetic Profiles
Computational methods are instrumental in determining the three-dimensional structures and energetic profiles of molecules. For instance, the crystal structure of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine has been determined and shows an essentially planar molecule. DFT calculations, such as those performed on pyrrolo[1,2-c]imidazole scaffolds using the B3LYP method with a 6-31G basis set, have been used to optimize molecular geometries. The calculated geometrical parameters are then often compared with experimental data from X-ray crystallography to assess the accuracy of the computational method.
These studies often reveal that the pyrrolidine (B122466) ring can adopt conformations like the half-chair form. The planarity and dihedral angles of the fused ring systems are also critical aspects of the molecular geometry that are investigated.
Table 2: Selected Bond Lengths and Angles for a Related Pyrrolopyrimidine Analog
| Compound | Bond/Angle | Experimental Value | Calculated Value |
|---|---|---|---|
| 4-chloro-1H-pyrrolo[2,3-d]pyrimidine | C-Cl | Not specified | Not specified |
| N-C | Within normal ranges | Not specified |
Specific computational data for bond lengths and angles of this compound are not available. The table presents experimental data for a related isomer.
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. For example, in the synthesis of novel bis-pyrrolo[2,3-d]pyrimidines, DFT calculations were employed to understand the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. These calculations demonstrated that the triazole formation is highly exergonic and that the copper catalyst is essential for overcoming the high kinetic barrier of the reaction.
Such studies involve locating the transition state structures on the potential energy surface and calculating the activation energies. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome.
Role of Solvent Effects Using Continuum Models
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Continuum salvation models, such as the Polarizable Continuum Model (PCM), are commonly used in computational studies to account for the bulk effects of the solvent. While specific studies detailing the use of continuum models for this compound are absent from the reviewed literature, this methodology is standard practice in the computational analysis of related heterocyclic systems. These models are applied to DFT and TD-DFT calculations to provide more realistic predictions of electronic properties, geometries, and reaction energetics in solution.
Scientific Data on the Biological and Pharmacological Activities of this compound Remains Elusive
Despite a thorough review of available scientific literature, specific data regarding the biological and pharmacological activities of the chemical compound this compound is not presently available in the public domain. Extensive searches have yielded no studies detailing its efficacy or mechanisms of action in the areas of cancer, viral infections, or microbial activity.
The broader chemical family of pyrrolo[1,2-c]pyrimidines, to which this compound belongs, has been identified as a scaffold of interest in medicinal chemistry. Some derivatives of the parent pyrrolo[1,2-c]pyrimidine (B3350400) structure have been associated with potential antifungal, antimicrobial, and anticancer properties. researchgate.net Furthermore, this class of compounds has been investigated for its potential to inhibit HIV-1 reverse transcriptase. researchgate.net
However, it is crucial to note that these are general findings for the broader class of pyrrolo[1,2-c]pyrimidine derivatives. Detailed research findings, including efficacy against specific cancer cell lines, mechanisms of kinase inhibition (such as DYRK1A or PDK1), or the induction of apoptosis and necrosis, are not available for any specific pyrrolo[1,2-c]pyrimidine derivative, including the 1-chloro substituted variant. Similarly, no specific information exists regarding its potential antiviral activity, including any interference with viral replication processes, or its antimicrobial and antibacterial effects.
It is important to distinguish the pyrrolo[1,2-c]pyrimidine scaffold from its other isomers, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, for which a more extensive body of research exists. The distinct arrangement of atoms in the pyrrolo[1,2-c]pyrimidine ring system means that the biological activities of its derivatives cannot be inferred from those of its isomers.
At present, the scientific community has not published research that would allow for a detailed discussion of this compound's pharmacological potential as outlined in the requested article structure. Further research and publication in peer-reviewed journals are necessary to elucidate the biological activities of this specific compound.
Biological Activities and Pharmacological Potential of Pyrrolo 1,2 C Pyrimidine Derivatives
Other Therapeutic Applications (e.g., Antihyperglycemic Activity)
Similarly, there is a lack of specific research on the antihyperglycemic activity of 1-Chloropyrrolo[1,2-c]pyrimidine. Scientific investigations into the therapeutic applications of pyrrolopyrimidine derivatives have explored their potential as antihyperglycemic agents, but these studies have focused on other analogues within this chemical class. To date, no dedicated research has been published that evaluates this compound for its effects on blood glucose levels or its potential as an antihyperglycemic compound.
Focused Research on this compound Reveals Limited Publicly Available Data
Extensive and targeted searches for the chemical compound "this compound" have revealed a significant lack of publicly available scientific literature and data. As a result, the creation of a detailed article focusing solely on its Structure-Activity Relationship (SAR) studies, ligand design, and related topics as outlined in the user's request is not possible at this time.
The performed searches, which included specific queries on its synthesis, biological activity, binding affinity, and application in drug discovery, consistently yielded information on related but structurally distinct heterocyclic systems. These included various isomers such as pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and imidazo[1,2-c]pyrimidines. While research on these related scaffolds is extensive and provides insights into the broader family of pyrrolopyrimidines, it does not directly address the specific characteristics and potential of this compound.
Structure Activity Relationship Sar Studies and Ligand Design
Applications Beyond Medicinal Chemistry
Role as Versatile Intermediate in Complex Heterocyclic Synthesis
The 1-Chloropyrrolo[1,2-c]pyrimidine core is a valuable starting material for the construction of more elaborate heterocyclic systems. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups and the building of larger, more complex molecular frameworks.
For instance, the related pyrrolo[1,2-c]pyrimidine (B3350400) scaffold can be synthesized through methods like the 1,3-dipolar cycloaddition of N-ylides generated from corresponding cycloimmonium bromides. The functionalization of the core, including halogenation, provides a handle for further synthetic modifications. researchgate.net While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the known reactivity of similar chloro-substituted heterocycles, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, highlights the potential of the chloro-substituent to serve as a key reaction site. nih.gov This suggests that this compound can be a crucial building block for accessing novel and intricate heterocyclic structures.
Potential in Material Science
The electronic properties and rigid, planar structure of the pyrrolopyrimidine core make it an interesting candidate for applications in material science.
The ability to functionalize the this compound molecule allows for the tuning of its physical and chemical properties. By replacing the chlorine atom with different substituents, researchers can influence intermolecular interactions, such as π–π stacking, which are crucial for determining the bulk properties of a material. nih.gov The crystal structure of a related derivative, 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, reveals significant π–π stacking interactions between the pyrrolo[1,2-c]pyrimidine rings. nih.gov This capacity for ordered self-assembly is a desirable trait in the design of crystalline organic materials with specific structural and, consequently, functional properties.
Fused heterocyclic systems are of significant interest in the field of organic electronics for their potential use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electrochemical properties of pyrrolo[1,2-c]pyrimidine derivatives have been a subject of study. researchgate.net The inherent electronic characteristics of the pyrrolopyrimidine nucleus, combined with the ability to modify the structure via the chloro-substituent, suggest that this compound could serve as a precursor for novel organic semiconducting materials. nih.gov
Utility in Chemical Sensing Applications (e.g., Fluorescent Chemical Sensors)
Fluorescent chemical sensors are molecules designed to signal the presence of specific analytes through a change in their fluorescence. The pyrrolopyrimidine core has been incorporated into fluorescent probes. For example, derivatives of the isomeric pyrrolo[1,2-a]pyrimidine (B7980946) have been shown to exhibit aggregation-induced emission enhancement (AIEE) properties. rsc.org
Furthermore, other related pyrrolopyrimidine structures, like pyrrolo-C (a derivative of pyrrolo[2,3-d]pyrimidine), have been developed as fluorescent analogs of nucleosides to probe the structure and dynamics of RNA. nih.gov These examples demonstrate the inherent fluorescence capabilities of the pyrrolopyrimidine scaffold. The functionalization of this compound with specific recognition moieties could lead to the development of novel, selective fluorescent sensors for various ions or small molecules. The chlorine atom provides a convenient attachment point for such modifications, enabling the rational design of sensors with tailored specificities.
Comparative Analysis with Isomeric and Analogous Pyrrolopyrimidines
Comparison of Reactivity Profiles with Other Chlorinated Pyrrolopyrimidine Isomers (e.g., 4-Chloropyrrolo[2,3-d]pyrimidine)
The reactivity of a chlorinated pyrrolopyrimidine is largely governed by the position of the chlorine atom and the electronic nature of the heterocyclic core. A comparison between 1-Chloropyrrolo[1,2-c]pyrimidine and the well-studied 4-Chloropyrrolo[2,3-d]pyrimidine highlights significant differences.
4-Chloropyrrolo[2,3-d]pyrimidine: This isomer, often referred to as 4-chloro-7-deazapurine, is known to readily participate in nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the C4 position is activated towards displacement by nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the pyrimidine (B1678525) ring and can be further enhanced by acid catalysis, where protonation of the pyrimidine nitrogens increases the electrophilicity of the carbon bearing the chlorine. nih.govpreprints.org Studies on the amination of this compound show that it reacts with various anilines, although it is generally less reactive than other fused pyrimidines like quinazolines. nih.gov This controlled reactivity makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors. chemicalbook.com
This compound: Direct experimental studies on the reactivity of this compound are not extensively documented in the literature. However, its reactivity can be inferred from its unique structure, which features a bridgehead nitrogen atom. This arrangement significantly alters the electronic landscape compared to the [2,3-d] isomer. The chlorine atom at the C1 position is adjacent to the bridgehead nitrogen, which may influence its susceptibility to nucleophilic attack differently. Furthermore, the pyrrolo[1,2-c]pyrimidine (B3350400) core has been noted to undergo electrophilic aromatic substitution (SEAr) reactions, suggesting that the pyrrole (B145914) ring retains some of its inherent nucleophilic character. researchgate.net This contrasts with the dominant SNAr pathway seen in the 4-chloro-[2,3-d] isomer, suggesting that the two compounds may be suitable for different types of chemical transformations.
| Feature | This compound (Inferred) | 4-Chloropyrrolo[2,3-d]pyrimidine |
| Primary Reactive Site | C1 Position | C4 Position |
| Dominant Reaction Type | SNAr possible; potential for SEAr on the pyrrole ring researchgate.net | Nucleophilic Aromatic Substitution (SNAr) nih.govpreprints.org |
| Key Structural Feature | Bridgehead nitrogen atom | Fused pyrrole and pyrimidine rings with N-H group |
| Activation Method | Substrate dependent | Acid catalysis enhances reactivity for SNAr nih.gov |
Distinctive Structural and Biological Interactions of this compound versus Related Scaffolds
Structural Comparison: Crystallographic studies of a derivative reveal that the pyrrolo[1,2-c]pyrimidine scaffold is essentially planar, with a root-mean-square deviation of just 0.008 Å. nih.gov This planarity facilitates significant π–π stacking interactions in the solid state. nih.gov Crucially, the pyrrolo[1,2-c]pyrimidine core lacks a hydrogen bond donor, as the nitrogen atom in the five-membered ring is a bridgehead atom.
In contrast, 4-Chloropyrrolo[2,3-d]pyrimidine is also a nearly planar molecule. However, it possesses a pyrrole N-H group, which acts as a hydrogen bond donor. In crystal structures, this feature leads to the formation of distinct intermolecular N-H···N hydrogen bonds, creating dimeric structures that are fundamental to its crystal packing.
This difference in hydrogen bonding capability is critical for biological interactions. The presence of an N-H donor in the [2,3-d] scaffold allows it to form key hydrogen bonds within enzyme active sites, a feature exploited in many kinase inhibitors. The [1,2-c] scaffold, lacking this donor, would necessarily engage with biological targets through different interaction patterns, relying more on π–π stacking, hydrophobic interactions, and hydrogen bonds where its nitrogen atoms act as acceptors.
| Structural Feature | Pyrrolo[1,2-c]pyrimidine Scaffold | 4-Chloropyrrolo[2,3-d]pyrimidine |
| Planarity | Essentially planar (r.m.s. deviation ≈ 0.008 Å for a derivative) nih.gov | Essentially planar (ring inclination ≈ 0.79°) |
| Hydrogen Bond Donor | None (bridgehead nitrogen) | Yes (Pyrrole N-H) |
| Hydrogen Bond Acceptor(s) | Yes (Pyrimidine Nitrogens) | Yes (Pyrimidine Nitrogens) |
| Primary Intermolecular Forces | π–π stacking interactions nih.gov | N-H···N hydrogen bonding, C-H···N interactions |
Pharmacological Landscape of Pyrrolo[1,2-c]pyrimidine versus Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine
The three isomeric scaffolds of pyrrolopyrimidine have been explored as frameworks for drug discovery, leading to distinct pharmacological profiles. The pyrrolo[2,3-d]pyrimidine scaffold is by far the most established in clinical applications.
Pyrrolo[1,2-c]pyrimidine: This scaffold is an emerging area of interest. Derivatives have been investigated for their electrochemical properties and potential biological activities. nih.govresearchgate.net Specific examples include compounds with reported anti-inflammatory and analgesic properties. nih.gov Additionally, certain derivatives have been explored as inhibitors of PI3Kα kinase and for applications in bio-imaging due to aggregation-induced emission enhancement (AIEE) properties. researchgate.netrsc.org
Pyrrolo[2,3-d]pyrimidine: Known as 7-deazapurines, these compounds are considered "privileged scaffolds" in medicinal chemistry due to their structural similarity to natural purines. acs.orgmdpi.com This scaffold is the foundation for a multitude of approved drugs and clinical candidates, most notably as kinase inhibitors. mdpi.combenthamdirect.com Tofacitinib, a Janus kinase (JAK) inhibitor for rheumatoid arthritis, is a prominent example. chemicalbook.com The therapeutic applications are broad, covering anticancer, anti-inflammatory, antiviral, and autoimmune diseases. acs.orgmdpi.com
Pyrrolo[3,2-d]pyrimidine: Also known as 9-deazapurines, this scaffold has also yielded pharmacologically active agents. Research has demonstrated its utility in developing potent anticancer compounds that function as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization and arresting cell mitosis. tandfonline.comtandfonline.com Other derivatives have been synthesized and evaluated as novel anti-inflammatory and antioxidant agents. nih.gov
| Scaffold | Common Name / Analogy | Key Pharmacological Areas | Primary Molecular Targets |
| Pyrrolo[1,2-c]pyrimidine | - | Anti-inflammatory, Analgesic, Anticancer researchgate.netnih.gov | PI3Kα Kinase researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | 7-Deazapurine | Anticancer, Anti-inflammatory, Autoimmune Diseases acs.orgmdpi.com | Protein Kinases (e.g., JAK, EGFR, VEGFR) chemicalbook.commdpi.com |
| Pyrrolo[3,2-d]pyrimidine | 9-Deazapurine | Anticancer, Anti-inflammatory, Antioxidant tandfonline.comnih.gov | Tubulin (Colchicine Site) tandfonline.comtandfonline.com |
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Reactivity Pathways and Synthetic Innovations
The future of 1-Chloropyrrolo[1,2-c]pyrimidine chemistry lies in the exploration of novel synthetic methodologies and the exploitation of its unique reactivity. While foundational synthetic routes to the parent pyrrolo[1,2-c]pyrimidine (B3350400) core, such as 1,3-dipolar cycloaddition reactions and flow synthesis, have been established, the development of regioselective and stereoselective methods for the direct synthesis and functionalization of the 1-chloro derivative is a key area for future investigation. researchgate.netnih.gov
Key areas for future synthetic exploration include:
Advanced Functionalization: The chlorine atom at the 1-position serves as a versatile leaving group, opening avenues for a variety of cross-coupling reactions. Future work should focus on leveraging modern catalytic systems, such as palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), to introduce a diverse array of substituents at this position. This will enable the creation of extensive libraries of 1-substituted pyrrolo[1,2-c]pyrimidine derivatives for biological screening and materials science applications.
C-H Activation: Direct C-H activation and functionalization of the pyrrolo[1,2-c]pyrimidine scaffold represents a highly atom-economical and efficient approach to creating novel analogs. Investigating the regioselectivity of C-H activation at various positions on the bicyclic ring system will be crucial for accessing previously unattainable derivatives.
Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel reaction pathways for the functionalization of this compound under mild conditions, offering an alternative to traditional thermal methods.
Flow Chemistry: The application of continuous flow synthesis can offer significant advantages in terms of safety, scalability, and efficiency for the production of this compound and its derivatives. researchgate.net Developing robust flow-based methodologies will be instrumental for its potential commercialization.
| Synthetic Strategy | Potential Outcome |
| Cross-Coupling Reactions | Diverse library of 1-substituted derivatives |
| C-H Activation | Access to novel, unfunctionalized positions |
| Photoredox Catalysis | Mild and efficient synthesis of complex analogs |
| Flow Chemistry | Scalable and safe production |
Deeper Mechanistic Elucidation of Biological Interactions and Target Specificity
The broader class of pyrrolopyrimidines is known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.comnih.gov However, the specific biological targets and mechanisms of action for the majority of these compounds, including the pyrrolo[1,2-c]pyrimidine isomer, remain largely unknown. A critical future direction is the in-depth investigation of the molecular mechanisms underlying the biological effects of this compound and its derivatives.
Future mechanistic studies should focus on:
Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific cellular proteins and enzymes that interact with this compound derivatives.
Structural Biology: Determining the X-ray co-crystal structures of active compounds bound to their biological targets. This will provide invaluable insights into the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern binding affinity and selectivity.
Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict binding modes, rationalize structure-activity relationships (SAR), and guide the design of more potent and selective inhibitors. tandfonline.com
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways to understand the broader biological consequences of compound activity.
Development of Highly Selective and Safe Therapeutic Agents
Building upon a deeper mechanistic understanding, the development of highly selective and safe therapeutic agents based on the this compound scaffold is a key translational goal. The pyrrolopyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The challenge and opportunity lie in designing derivatives with high affinity for a specific target while minimizing off-target effects.
Future therapeutic development should prioritize:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold at various positions and correlating these structural changes with biological activity to build comprehensive SAR models.
Lead Optimization: Iteratively refining the chemical structure of lead compounds to improve their potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicological profiles.
Targeting Drug Resistance: Designing derivatives that can overcome known mechanisms of drug resistance in therapeutic areas such as oncology and infectious diseases.
Exploration of New Therapeutic Areas: Screening libraries of this compound derivatives against a wide range of biological targets to identify novel therapeutic applications beyond the established activities of the broader pyrrolopyrimidine class.
| Therapeutic Target Class | Potential Application |
| Kinases | Anticancer, Anti-inflammatory |
| Polymerases | Antiviral |
| G-protein coupled receptors (GPCRs) | Various CNS and metabolic disorders |
| Ion Channels | Neurological disorders |
Expanded Exploration of Novel Material and Sensing Applications
Beyond its therapeutic potential, the unique electronic and photophysical properties of the pyrrolo[1,2-c]pyrimidine core suggest its utility in the development of novel organic materials and chemical sensors. The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient pyrimidine (B1678525) ring can give rise to interesting photophysical characteristics, including fluorescence. nih.govbeilstein-journals.org
Future research in this area should explore:
Fluorescent Probes: Designing and synthesizing this compound derivatives with tailored fluorescent properties (e.g., quantum yield, Stokes shift, and environmental sensitivity) for use as probes in biological imaging and as sensors for ions and small molecules. The related pyrrolo-C has already shown promise as a fluorescent probe for monitoring RNA structure. nih.gov
Organic Electronics: Investigating the potential of this compound-based materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), leveraging their tunable electronic properties.
Chemosensors: Developing selective chemosensors based on the this compound scaffold, where the binding of a specific analyte induces a measurable change in a physical property, such as fluorescence or absorbance. Pyrimidine-based fluorescent organic nanoparticles have been successfully used for the detection of bacteria. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-chloropyrrolo[1,2-c]pyrimidine in academic research?
The telescoped continuous flow synthesis using ethyl isocyanoacetate is a robust method. Ethyl isocyanoacetate is generated in situ via the reaction of N-formylglycine with triphosgene in dichloromethane (DCM) at 85°C (26 min residence time), yielding this compound in 85% purity and >95% NMR-determined purity. This method avoids precipitation of byproducts (e.g., piperidine-HCl salts) by maintaining a 0.25 M concentration, achieving a throughput of 5.71 g h⁻¹ .
Q. How is structural characterization performed for this compound derivatives?
Key techniques include:
- ¹H/¹³C-NMR : Assigns regiochemistry and confirms substitution patterns. For ambiguous cases, DEPT-135, COSY, and HSQC experiments resolve structural uncertainties .
- X-ray crystallography : Definitive proof of regioselectivity (e.g., C5 vs. C7 substitution) when NMR is inconclusive .
- IR spectroscopy : Validates functional groups (e.g., C-Cl stretches at ~550–600 cm⁻¹) .
Q. What factors influence regioselectivity in electrophilic substitution reactions of this compound?
Kinetic control favors substitution at the C7 position due to enhanced resonance stabilization, while thermodynamic control drives C5 substitution (Table 1). DFT studies confirm the nucleophilic character of C5/C7, with C7 activation energy 2–3 kcal/mol lower than C5 .
Q. Table 1. Regioselectivity in Electrophilic Substitution
| Position | Activation Energy (kcal/mol) | Stability (ΔG, kcal/mol) |
|---|---|---|
| C5 | 12.4 | -5.8 |
| C7 | 9.6 | -3.2 |
Advanced Research Questions
4. Explain the "halogen dance" mechanism observed during functionalization of pyrrolo[1,2-c]pyrimidine scaffolds.
Under acidic conditions, chlorine migration occurs via a proposed radical or ionic intermediate, enabling access to otherwise inaccessible substitution patterns (e.g., C3 chlorination). This phenomenon is critical for diversifying the scaffold for medicinal chemistry applications. Kinetic trapping and isotopic labeling studies are recommended to validate the mechanism .
Q. How can enantioselective synthesis be achieved for tetrahydropyrrolo[1,2-c]pyrimidine derivatives?
Iridium-catalyzed asymmetric allylic dearomatization followed by ring-expansive migration achieves enantioselectivity (>90% ee). Key parameters:
Q. What methodologies assess the biological activity of this compound derivatives, such as kinase inhibition?
- FAK inhibition : Enzymatic IC₅₀ assays using recombinant FAK kinase domain (10⁻⁸–10⁻⁹ M range) .
- 5-HT1A receptor agonism : Radioligand binding assays (e.g., displacement of [³H]-8-OH-DPAT) and functional cAMP assays .
- HBV capsid inhibition : Cell-based assembly assays monitoring capsid disruption via electron microscopy .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
